3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-ol hydrochloride
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Overview
Description
3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-ol hydrochloride is a heterocyclic compound that belongs to the class of triazolopyrazines. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The structure of this compound consists of a triazole ring fused to a pyrazine ring, with a methyl group at the 3-position and a hydroxyl group at the 8-position, forming a hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-ol hydrochloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by the cyclization of appropriate hydrazine derivatives with nitriles or carboxylic acids under acidic or basic conditions.
Formation of the Pyrazine Ring: The pyrazine ring is formed by the condensation of diamines with diketones or by cyclization of appropriate precursors.
Fusion of Triazole and Pyrazine Rings: The fused triazolopyrazine structure is obtained by reacting the triazole and pyrazine intermediates under suitable conditions, such as heating in the presence of a catalyst.
Introduction of Methyl and Hydroxyl Groups: The methyl group is introduced at the 3-position through alkylation reactions, and the hydroxyl group at the 8-position is introduced through hydroxylation reactions.
Formation of Hydrochloride Salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound involves optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to form corresponding amines or alcohols.
Substitution: The methyl and hydroxyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives with different functional groups.
Scientific Research Applications
3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-ol hydrochloride has a wide range of scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anticancer, antibacterial, antifungal, and antiviral agent. .
Biological Research: It is used as a tool compound to study the biological pathways and molecular targets involved in its mechanism of action.
Chemical Biology: The compound is used in chemical biology to investigate its interactions with biological macromolecules and its effects on cellular processes.
Pharmaceutical Development: It serves as a lead compound for the development of new drugs with improved efficacy and reduced side effects.
Mechanism of Action
The mechanism of action of 3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-ol hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation, apoptosis, and microbial growth.
Pathways Involved: The compound interferes with signaling pathways that regulate cell cycle progression, apoptosis, and angiogenesis. It induces cell cycle arrest and apoptosis in cancer cells and inhibits microbial growth by disrupting essential cellular processes.
Comparison with Similar Compounds
3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-ol hydrochloride can be compared with other similar compounds, such as:
3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine: This compound has a trifluoromethyl group instead of a methyl group, which enhances its chemical stability and biological activity.
5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazine: This compound lacks the hydroxyl group, which affects its solubility and reactivity.
4-oxo-pyridazinone derivatives: These compounds have a different heterocyclic structure but share similar biological activities, such as anticancer and antimicrobial properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both methyl and hydroxyl groups, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
2763779-77-5 |
---|---|
Molecular Formula |
C6H7ClN4O |
Molecular Weight |
186.6 |
Purity |
95 |
Origin of Product |
United States |
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